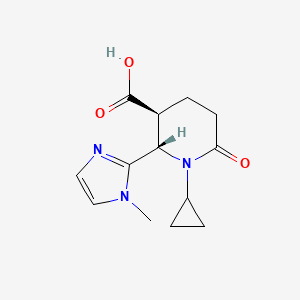

(2S,3S)-1-Cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-1-Cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) were synthesized to assess their biological activity as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. In vitro receptor binding and modulation of [3H]MK-801 binding served as functional assays to determine the compounds' potency and selectivity. The 4,5-methano-AP5 analogue demonstrated the most potent selective NMDA antagonist activity, although its potency was lower compared to CGS 19755 (Dappen et al., 2010).

Antiinflammatory and Analgesic Activities

The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids was achieved by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate. These new carboxylic acids were evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, highlighting their potential in medicinal chemistry (Abignente et al., 1982).

Solid-Phase Synthesis Innovations

The first successful solid-phase synthesis of 2,3,5-triketopiperadines was reported, demonstrating the cyclization's efficiency with N-methyl amino acids. This method's introduction signifies a significant advancement in the synthesis of complex organic structures, offering high purity and diversity in the synthesized compounds (Makino et al., 2003).

Antibacterial Agent Development

A study on 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids revealed in vitro and in vivo antibacterial activities. The influence of the cycloalkylamino group significantly enhanced the compounds' effectiveness, indicating the potential for developing new therapeutic agents (Bouzard et al., 1992).

Cytotoxic Activity of Carboxamide Derivatives

Research into benzimidazo[2,1-a]isoquinolines with carboxamide side chains revealed the impact of the side chain's position on the compounds' cytotoxic activity. The study suggests that these structures could have significant implications for cancer treatment, with some derivatives showing potent in vivo activity against tumors (Deady et al., 2000).

Spin-Crossover Iron(II) Complexes

Research on 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine (HL(Me)) and its iron(II) complexes highlighted their spin-crossover properties. The study provides insights into the design of materials with switchable magnetic properties, which could be useful in memory storage or sensing applications (Nishi et al., 2010).

Propiedades

IUPAC Name |

(2S,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-15-7-6-14-12(15)11-9(13(18)19)4-5-10(17)16(11)8-2-3-8/h6-9,11H,2-5H2,1H3,(H,18,19)/t9-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAQOVCTZRATGA-ONGXEEELSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2C(CCC(=O)N2C3CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one hydrochloride](/img/structure/B2709439.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2709442.png)

![Methyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2709451.png)

![N-butyl-8-chloro-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2709453.png)